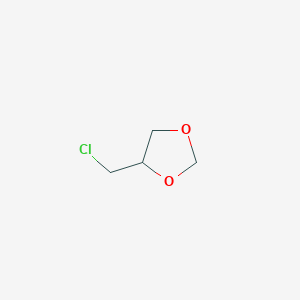

4-(Chlormethyl)-1,3-Dioxolan

Übersicht

Beschreibung

4-(Chloromethyl)-1,3-dioxolane, also known as 4-(Chloromethyl)-1,3-dioxolane, is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Chloromethyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Chloromethyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von hypervernetzten Polymeren (HCPs)

4-(Chlormethyl)-1,3-Dioxolan kann bei der Synthese von hypervernetzten Polymeren (HCPs) verwendet werden. HCPs sind eine Klasse poröser Materialien, die in den letzten Jahren intensiv genutzt werden. Sie werden durch Friedel-Crafts-Reaktionen synthetisiert und weisen eine hohe Oberfläche, gute Porosität, niedrige Dichte, effiziente Adsorptionseigenschaften, einfache Synthese, geringere Kosten, Umweltfreundlichkeit, hohe thermische und chemische Stabilität, geringes Gewicht und Wiederverwendbarkeit auf .

Umweltverschmutzung und Katalyse

Die hohe Oberfläche und Reaktivität von HCPs machen sie zu vielversprechenden Kandidaten für die Lösung von Umweltverschmutzung und Katalyse. Sie können in der Wasseraufbereitung, Gasspeicherung, Superkondensatoren, Sensorik, Katalyse, Wirkstoffabgabe und chromatographischen Trennungen eingesetzt werden .

Modifizierung der Oberflächeneigenschaften

This compound kann zur Modifizierung der Oberflächeneigenschaften von Polymeren verwendet werden. Das Vorhandensein von sauren/basischen Zentren auf der Polymeroberfläche trägt zu einer Zunahme der spezifischen intermolekularen Wechselwirkungen mit Lösungsmitteln und anderen Polymeren bei .

Inverse Gaschromatographie

Die inverse Gaschromatographie (IGC) ist eine gängige Methode zur Analyse der physikalisch-chemischen Eigenschaften von Materialien wie Polymeren und Polymermischungen. This compound kann in der IGC verwendet werden, um die Oberflächeneigenschaften des Polymers über einen Temperaturbereich zu untersuchen .

Antikrebsaktivität

Von this compound abgeleitete Verbindungen haben eine breite antikanzerogene Aktivität und eine niedrige mikromolare Hemmstärke gezeigt .

Wirkstoffabgabe

Die poröse Natur und die hohe Oberfläche von HCPs machen sie für Anwendungen in der Wirkstoffabgabe geeignet. Sie können Wirkstoffe effizient adsorbieren und in kontrollierter Weise freisetzen .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c5-1-4-2-6-3-7-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDNGVFSUHFMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-61-3 | |

| Record name | NSC46198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of 4-(Chloromethyl)-1,3-dioxolane?

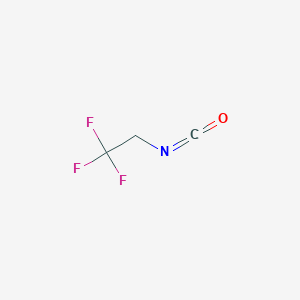

A1: 4-(Chloromethyl)-1,3-dioxolane has the molecular formula C4H7ClO2. Its structure consists of a five-membered ring containing two oxygen atoms at positions 1 and 3, and a chloromethyl group (-CH2Cl) attached to the carbon at position 4.

Q2: What are the primary applications of 4-(Chloromethyl)-1,3-dioxolane in synthesis?

A2: 4-(Chloromethyl)-1,3-dioxolane serves as a crucial building block in organic synthesis. Its reactive chloromethyl group allows for various transformations, including nucleophilic substitution reactions. This enables its use in synthesizing diverse compounds like:

- Herbicides: Researchers have explored the herbicidal activity of substituted cyclic acetals derived from 4-(Chloromethyl)-1,3-dioxolane, showing promising results in controlling wheat and sunflower growth. []

- Antibacterial agents: Substituted 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, synthesized using 4-(Chloromethyl)-1,3-dioxolane, exhibited potent antibacterial activity against Gram-positive bacteria, comparable to ciprofloxacin. []

- Cleavable Surfactants: Researchers synthesized acetal cleavable surfactants, sodium (2-alkyl-1,3-dioxolan-4-yl)methane-1-sulfonate, using 4-(Chloromethyl)-1,3-dioxolane as a starting material. These surfactants show potential for applications requiring controlled degradability. []

- Unsymmetrical Disulfides: 4-(Chloromethyl)-1,3-dioxolane serves as a precursor for synthesizing unsymmetrical disulfides, which have shown potential as anti-seize additives in transmission oils. []

Q3: Can you provide an example of a reaction mechanism involving 4-(Chloromethyl)-1,3-dioxolane?

A3: A significant reaction involving 4-(Chloromethyl)-1,3-dioxolane is its ring-opening polymerization. Studies demonstrate its cationic copolymerization with cyclic ethers like tetrahydrofuran, producing poly(keto-ether)s. The mechanism involves the attack of the initiator on the 4-methylene group, followed by ring-opening and subsequent monomer addition. [, ]

Q4: Are there analytical methods for detecting and quantifying 4-(Chloromethyl)-1,3-dioxolane?

A4: Various analytical techniques are employed to characterize and quantify 4-(Chloromethyl)-1,3-dioxolane and its derivatives. These include:

- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are widely used for structural elucidation. [, , ]

- Chromatography: High-performance liquid chromatography (HPLC) is often used for separating and quantifying these compounds, especially in complex mixtures. []

Q5: Has the application of microwave irradiation in reactions involving 4-(Chloromethyl)-1,3-dioxolane been explored?

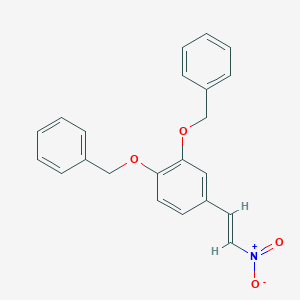

A5: Yes, researchers have investigated microwave-assisted synthesis involving 4-(Chloromethyl)-1,3-dioxolane. For instance, microwave irradiation significantly accelerated the O-alkylation of catechol and salicylic alcohol with 4-(Chloromethyl)-1,3-dioxolane, leading to improved yields and reduced reaction times. [] Similarly, microwave-assisted derivatization techniques have been employed to enhance the detection of 3-chloropropanediol in soy sauce samples. []

Q6: Are there studies exploring the structure-activity relationships of compounds derived from 4-(Chloromethyl)-1,3-dioxolane?

A6: Yes, researchers are actively investigating the structure-activity relationships of 4-(Chloromethyl)-1,3-dioxolane derivatives. For instance, studies on unsymmetrical disulfides revealed that replacing one 1,3-dioxolane fragment with allyl or benzyl groups enhanced their anti-seize properties. This improvement is attributed to better adsorption on metal surfaces. [] Additionally, modifications to the aryl substituents in 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles significantly influence their antibacterial activity. []

Q7: What are the implications of using 4-(Chloromethyl)-1,3-dioxolane for environmental safety and sustainability?

A7: While 4-(Chloromethyl)-1,3-dioxolane offers valuable applications, its use raises concerns regarding its environmental impact. Research on its biodegradability, ecotoxicological effects, and potential for accumulation in the environment is crucial to ensure its responsible use. Developing sustainable synthesis routes and exploring environmentally benign alternatives are critical aspects for future research.

Q8: Are there any historical milestones or significant contributions to the research field of 4-(Chloromethyl)-1,3-dioxolane?

A8: The research on 4-(Chloromethyl)-1,3-dioxolane has progressed alongside advancements in organic synthesis and materials science. Significant contributions include:

- Early synthesis and reactivity studies: Initial research focused on the synthesis and fundamental reactivity of 4-(Chloromethyl)-1,3-dioxolane, laying the groundwork for further exploration. [, ]

- Exploration of diverse applications: Subsequent research has expanded the applications of 4-(Chloromethyl)-1,3-dioxolane, encompassing fields like polymer chemistry, pharmaceutical development, and agrochemicals. [, , , , ]

- Development of sustainable methodologies: Recent efforts have focused on utilizing green chemistry principles to minimize the environmental impact associated with using 4-(Chloromethyl)-1,3-dioxolane. This includes exploring alternative reaction media, catalysts, and sustainable synthesis routes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)

![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)